
3-Chloro-N-methylquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-methylquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methylquinolin-6-amine typically involves the chlorination of N-methylquinolin-6-amine. One common method includes the reaction of N-methylquinolin-6-amine with thionyl chloride (SOCl2) in the presence of a suitable solvent like benzene . The reaction is carried out under reflux conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methylquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like aniline or thiols, and the reactions are typically carried out in the presence of a base such as triethylamine (TEA) in solvents like ethanol.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives, depending on the nucleophile used.
Oxidation and Reduction: Specific products depend on the reaction conditions and the nature of the oxidizing or reducing agents.
Scientific Research Applications
3-Chloro-N-methylquinolin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-N-methylquinolin-6-amine is not well-documented. similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of specific biological pathways, such as DNA synthesis or protein kinase activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.
N-methylquinolin-6-amine: The parent compound without the chlorine substitution.
Quinoline: The basic structure from which these derivatives are synthesized.
Uniqueness
3-Chloro-N-methylquinolin-6-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
3-chloro-N-methylquinolin-6-amine |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3 |
InChI Key |
UKMHVYAYNSJQDG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=CC(=CN=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


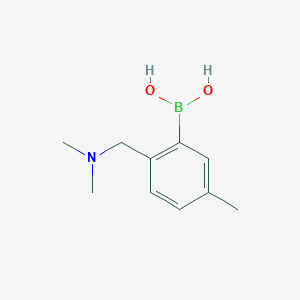
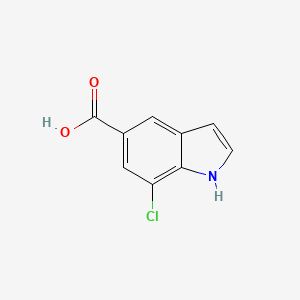
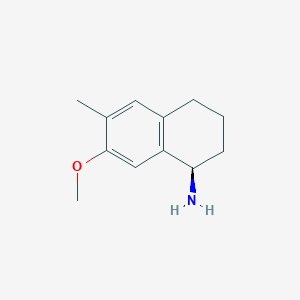
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
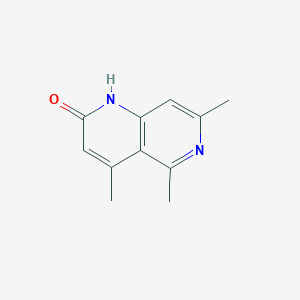
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
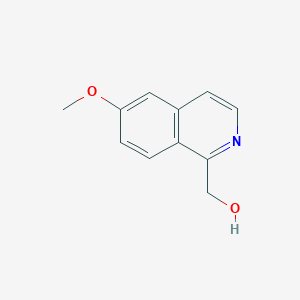
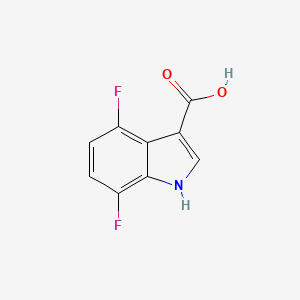
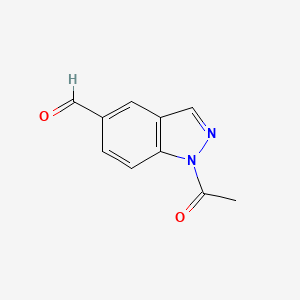
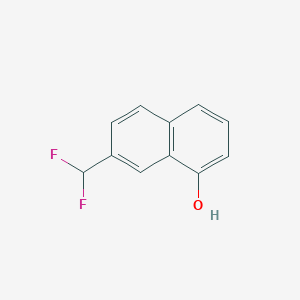
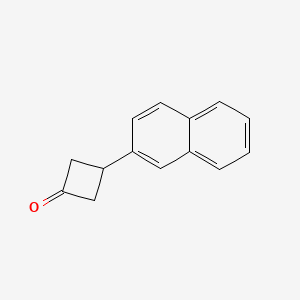

![[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one](/img/structure/B15070236.png)
![2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B15070243.png)
